

Application Notes and Protocols for EED226, a PRC2 Inhibitor

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Compound of Interest

Compound Name: EED226

Cat. No.: B607271

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Introduction

EED226 is a potent, selective, and orally bioavailable allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2] PRC2 plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression. The core components of the PRC2 complex include EZH2, EED, and SUZ12.[3] **EED226** exerts its inhibitory effect by binding to the H3K27me3 binding pocket of the EED subunit, which allosterically modulates PRC2 activity.[1][3] This binding induces a conformational change in EED, leading to a loss of PRC2 catalytic activity.[3] Notably, **EED226** is effective against both wild-type and certain mutant forms of EZH2 that are resistant to SAM-competitive inhibitors.[3] These characteristics make **EED226** a valuable tool for studying PRC2 biology and a potential therapeutic agent in PRC2-dependent cancers.[3][4]

This document provides detailed protocols for utilizing Chromatin Immunoprecipitation (ChIP) to investigate the cellular effects of **EED226** on PRC2 activity and chromatin binding.

Data Presentation

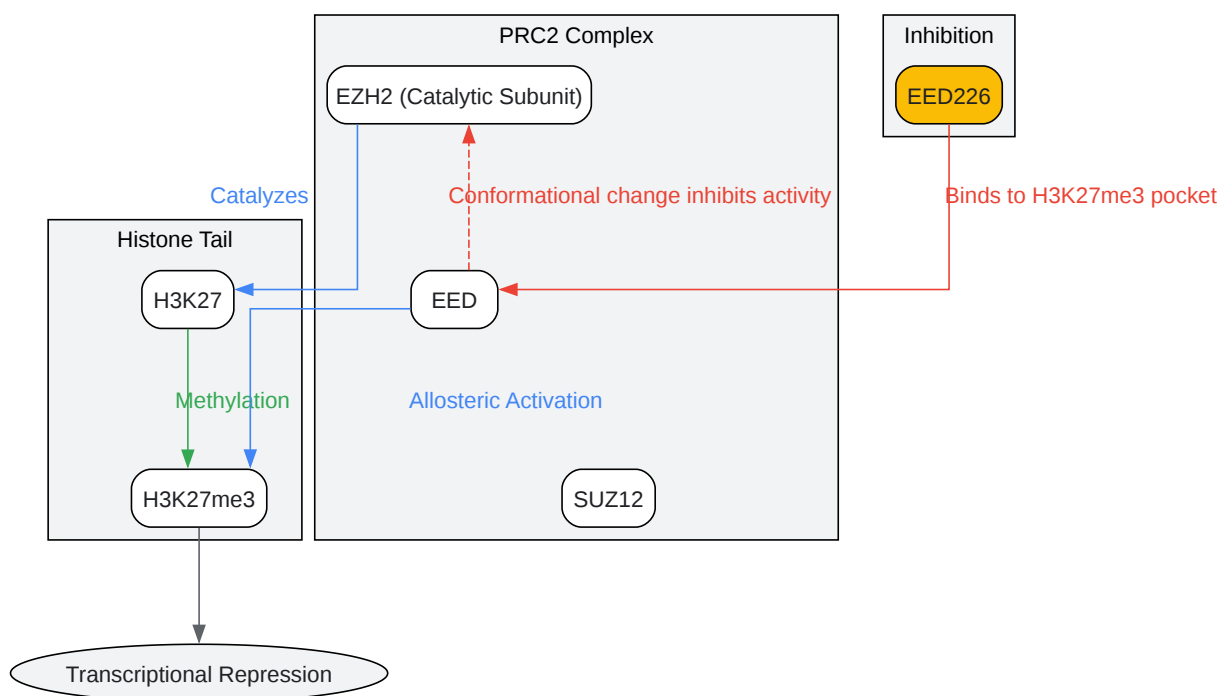
Table 1: In Vitro Potency and Binding Affinity of **EED226**

Parameter	Value	Substrate/Complex	Reference
IC50	23.4 nM	H3K27me0 peptide	[1]
IC50	53.5 nM	Mononucleosome	[1]
Kd	82 nM	EED	[1]
Kd	114 nM	PRC2 complex	[1]

Table 2: Cellular Activity of **EED226**

Assay	Cell Line	Value	Reference
G401 ELISA	G401	0.22 μ M	[5]
Antiproliferative Assay	Karpas-422	0.08 μ M	[5]

Signaling Pathway and Experimental Workflow



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Caption: PRC2 complex signaling and the mechanism of **EED226** inhibition.

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Protocol for Assessing **EED226** Activity

This protocol describes how to perform a ChIP experiment to measure the changes in H3K27me3 levels or the chromatin occupancy of PRC2 components (e.g., EZH2, EED, SUZ12) following treatment with **EED226**.

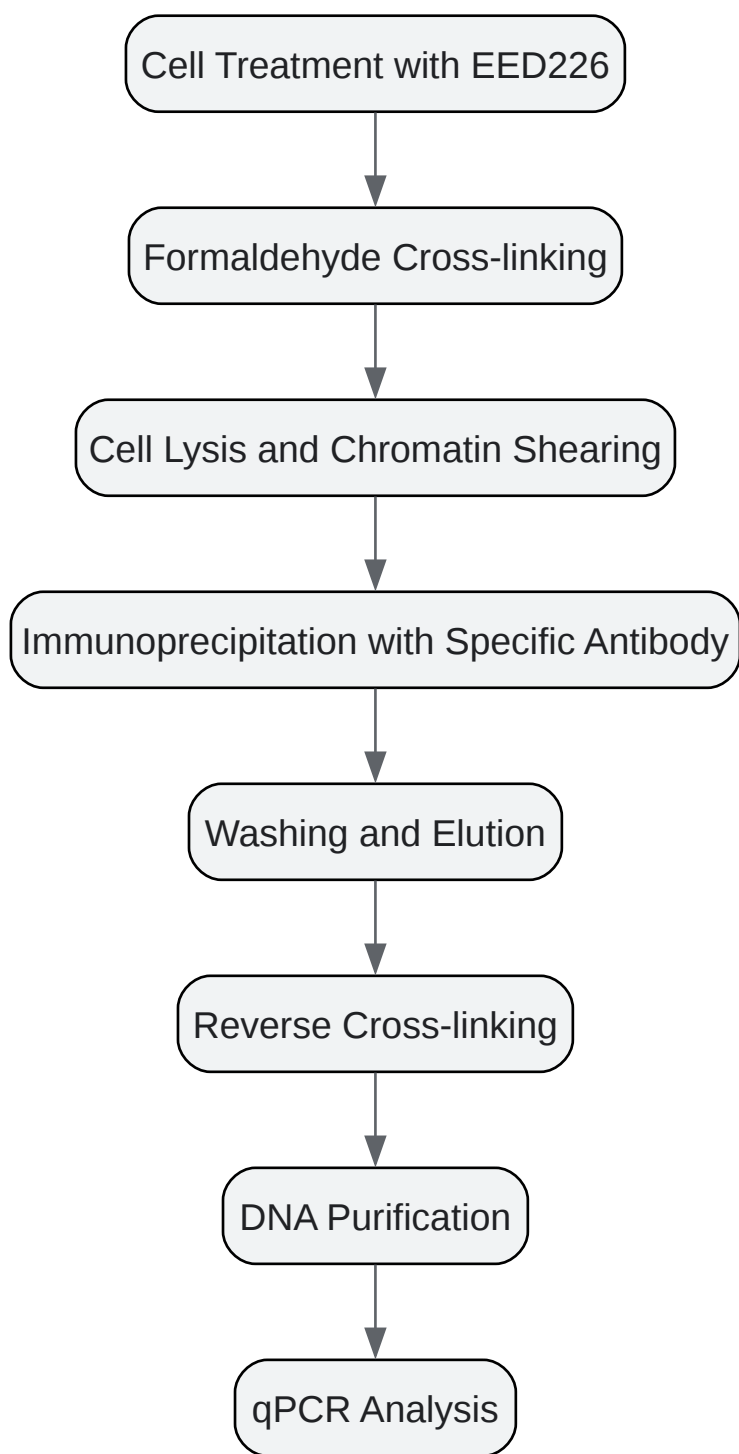
Materials:

- **EED226**
- Cell culture reagents
- Formaldehyde (37%)
- Glycine
- Cell lysis buffer
- Nuclear lysis buffer
- ChIP dilution buffer
- Protease inhibitors
- Sonicator
- Antibodies: Anti-H3K27me3, anti-EZH2, anti-EED, anti-SUZ12, and Normal Rabbit IgG (as a negative control)
- Protein A/G magnetic beads
- Wash buffers (low salt, high salt, LiCl)
- TE buffer
- RNase A
- Proteinase K
- Phenol:chloroform:isoamyl alcohol
- Ethanol
- Primers for qPCR analysis of target gene promoters

Procedure:

- **Cell Treatment:** Culture cells to 70-80% confluency. Treat cells with the desired concentration of **EED226** or vehicle control for the specified duration.
- **Cross-linking:** Add formaldehyde directly to the cell culture media to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking.
- **Quenching:** Add glycine to a final concentration of 0.125 M to quench the cross-linking reaction. Incubate for 5 minutes at room temperature.
- **Cell Harvesting:** Wash cells twice with ice-cold PBS. Scrape cells and collect them by centrifugation.
- **Cell Lysis:** Resuspend the cell pellet in cell lysis buffer containing protease inhibitors. Incubate on ice for 10 minutes. Centrifuge to pellet the nuclei.
- **Nuclear Lysis and Chromatin Shearing:** Resuspend the nuclear pellet in nuclear lysis buffer with protease inhibitors. Sonicate the chromatin to an average fragment size of 200-1000 bp. Centrifuge to remove debris.
- **Immunoprecipitation:**
 - Dilute the sheared chromatin with ChIP dilution buffer.
 - Pre-clear the chromatin with Protein A/G magnetic beads.
 - Incubate the pre-cleared chromatin with the specific antibody (or IgG control) overnight at 4°C with rotation.
 - Add Protein A/G magnetic beads and incubate for at least 2 hours at 4°C.
- **Washes:**
 - Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer.
 - Perform a final wash with TE buffer.

- Elution and Reverse Cross-linking:
 - Elute the chromatin from the beads.
 - Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
- DNA Purification:
 - Treat the samples with RNase A and then with Proteinase K.
 - Purify the DNA using phenol:chloroform extraction and ethanol precipitation, or a commercial DNA purification kit.
- Analysis:
 - Quantify the purified DNA.
 - Perform qPCR using primers specific for the promoter regions of known PRC2 target genes.



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Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

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